molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No.: B029843
CAS No.: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
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Description

2,4,5,6-Tetraaminopyrimidine sulfate is an organic compound with the molecular formula C4H10N6O4S. It is a derivative of pyrimidine, characterized by the presence of four amino groups attached to the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

2,4,5,6-Tetraaminopyrimidine sulfate is primarily used as an intermediate in the synthesis of anti-cancer drugs such as Methotrexate and Fludarabine . These drugs target rapidly dividing cells, which is a characteristic of cancer cells .

Mode of Action

By blocking this conversion, the drug effectively halts cell division, particularly in rapidly dividing cells like cancer cells .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the folate pathway. As mentioned, Methotrexate, a drug synthesized using this compound, inhibits DHFR, a key enzyme in the folate pathway. This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells .

Pharmacokinetics

Methotrexate is primarily excreted unchanged by the kidneys .

Result of Action

The result of the action of this compound is the synthesis of drugs that can inhibit cell division, leading to the death of rapidly dividing cells, such as cancer cells . This makes it a valuable compound in the production of certain anti-cancer drugs.

Action Environment

The action of this compound, like most chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other substances. It’s worth noting that this compound should be stored in a cool, dry, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of methotrexate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in the synthesis of methotrexate , it may indirectly influence cell function by contributing to the production of this drug, which is known to affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of methotrexate , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the synthesis of methotrexate , it may interact with enzymes or cofactors involved in this process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetraaminopyrimidine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: It can be reduced further to form simpler amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc dust and sulfuric acid are commonly used for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include various substituted pyrimidines and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,4,5,6-Tetraaminopyrimidine sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,6-Triaminopyrimidine: Similar in structure but lacks one amino group compared to 2,4,5,6-Tetraaminopyrimidine sulfate.

    2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride: Another pyrimidine derivative with different functional groups.

    4,5,6-Triaminopyrimidine sulfate: Similar but with one less amino group.

Uniqueness: this compound is unique due to its four amino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various pharmaceuticals and industrial products .

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MQEFDQWUCTUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037023
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
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Molecular Weight

238.23 g/mol
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CAS No.

5392-28-9, 49647-58-7
Record name 2,4,5,6-Tetraaminopyrimidine sulfate (1:1)
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Q & A

Q1: Are there efficient and environmentally friendly methods to analyze 2,4,5,6-Tetraaminopyrimidine sulfate concentrations?

A: Yes, researchers have developed a rapid and sensitive micellar liquid chromatography method for determining this compound concentrations. [] This method utilizes a micellar mobile phase containing Tween-20 and n-butanol, significantly reducing the need for harmful organic solvents. This makes the method more environmentally friendly and cost-effective due to the reduced solvent consumption and disposal requirements.

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